Dehydro Loperamide

Overview

Description

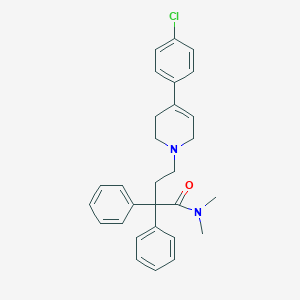

Dehydro Loperamide, also known as 4-[4-(4-chlorophenyl)-3,6-dihydro-N,N-dimethyl-α,α-diphenyl-1(2H)-pyridinebutanamide], is a chemical compound with the molecular formula C29H31ClN2O. It is a derivative of Loperamide, a well-known antidiarrheal agent. This compound is primarily studied for its potential pharmacological properties and its role as an impurity in pharmaceutical formulations .

Mechanism of Action

Target of Action

Dehydro Loperamide primarily targets the mu-opioid receptors expressed on the circular and longitudinal intestinal muscle . These receptors play a crucial role in controlling intestinal motility and fluid secretion, thereby influencing the overall function of the gastrointestinal system.

Mode of Action

Upon binding to the mu-opioid receptors, this compound triggers the recruitment of G-protein receptor kinases . This activation initiates downstream molecular cascades that inhibit enteric nerve activity . By inhibiting the excitability of these neurons, this compound effectively suppresses gastrointestinal motility .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the mu-opioid receptor signaling pathway . The activation of this pathway leads to a decrease in the excitability of enteric neurons, resulting in reduced intestinal motility . This mechanism is crucial for the drug’s antidiarrheal effects.

Pharmacokinetics

The pharmacokinetics of this compound involve several key processes, including absorption, distribution, metabolism, and excretion (ADME). The compound is known to have poor absorption and distribution, with poor penetration into the brain . It is metabolized in the liver via oxidative N-demethylation, involving CYP2C8 and CYP3A4 as major enzymes, and CYP2B6 and CYP2D6 as minor ones . The majority of the compound is excreted in the feces .

Result of Action

The primary result of this compound’s action is the reduction of diarrhea symptoms . By inhibiting the excitability of enteric neurons, the drug decreases intestinal motility, prolongs transit time, reduces fecal volume, increases viscosity, and diminishes fluid and electrolyte loss . This leads to a significant relief from diarrhea, including Travelers’ Diarrhea .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP2C8 and CYP3A4 can affect the metabolism of this compound, potentially altering its efficacy and side effect profile . Furthermore, individual variations in the expression and function of mu-opioid receptors and metabolic enzymes can also impact the drug’s effects.

Biochemical Analysis

Biochemical Properties

Dehydro Loperamide is a highly lipophilic synthetic phenylpiperidine opioid . It interacts with various enzymes and proteins, particularly those involved in the gastrointestinal system . The nature of these interactions is largely due to its structural similarity to opiate receptor agonists .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to be effective against glioblastoma cells . It influences cell function by inducing a stress response in the endoplasmic reticulum (ER), triggering its degradation and leading to cell self-destruction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the “Activating Transcription Factor” ATF4 . ATF4 is produced in increased amounts during ER stress and under the influence of this compound, triggering the destruction of the ER membranes and thus of the ER .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to provide more rapid control of symptoms than other drugs when given in a flexible dosage according to unformed bowel movements . It has a much longer duration of effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.

Transport and Distribution

This compound is known to have a significant constipating effect, indicating its transport and distribution within the gastrointestinal system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Loperamide involves several steps, starting from the appropriate precursors. One common method includes the cyclization of 4-chlorobenzaldehyde with 1,3-diaminopropane to form an intermediate, which is then subjected to further reactions to introduce the diphenyl and N,N-dimethyl groups. The final step involves the reduction of the intermediate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydro Loperamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent compound, Loperamide.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Loperamide.

Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Dehydro Loperamide has several scientific research applications:

Comparison with Similar Compounds

Loperamide: The parent compound, widely used as an antidiarrheal agent.

Diphenoxylate: Another antidiarrheal agent with similar pharmacological properties.

Codeine: An opioid with antidiarrheal and analgesic properties.

Comparison:

Loperamide vs. Dehydro Loperamide: this compound is a derivative and impurity of Loperamide, with similar but not identical pharmacological properties.

Diphenoxylate vs. This compound: Both are used to treat diarrhea, but Diphenoxylate has a higher potential for central nervous system effects.

Codeine vs. This compound: Codeine has both antidiarrheal and analgesic effects, whereas this compound primarily affects the gastrointestinal tract.

This compound’s uniqueness lies in its role as an impurity and its potential use in studying the stability and degradation of Loperamide formulations.

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHAGHSPKICYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(=CC1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210188 | |

| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61299-42-1 | |

| Record name | Loperamide hydrochloride specified impurity H [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061299421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-(4-CHLOROPHENYL)-3,6-DIHYDROPYRIDIN-1(2H)-YL)-N,N-DIMETHYL-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9HO1M7AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

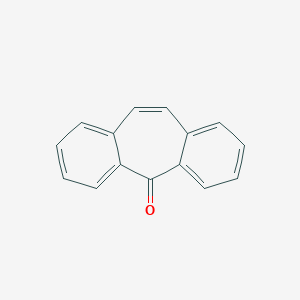

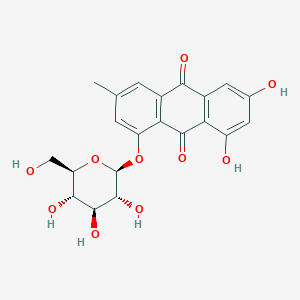

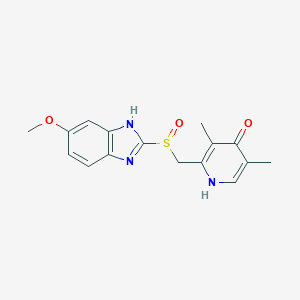

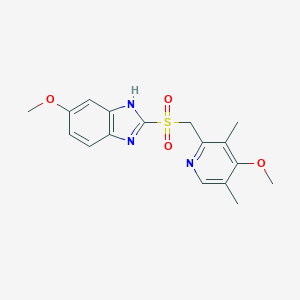

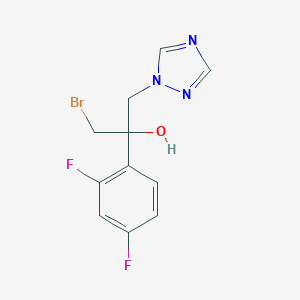

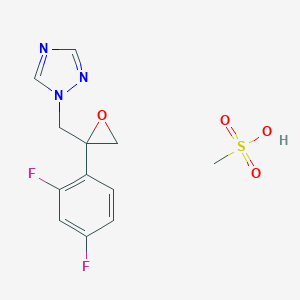

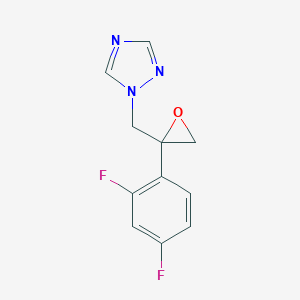

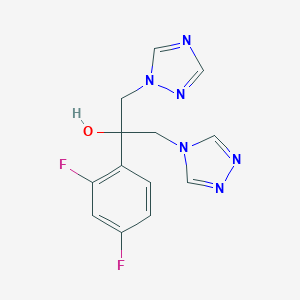

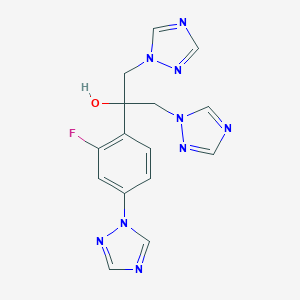

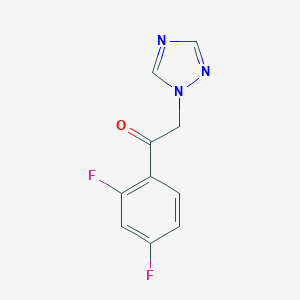

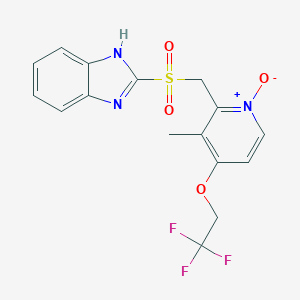

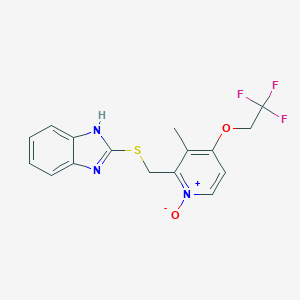

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.